

# A Comparative Review of Clinical Trials on ATP-Citrate Lyase (ACL) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

ATP-Citrate Lyase (ACL) has emerged as a key therapeutic target for hypercholesterolemia, acting on the same cholesterol biosynthesis pathway as statins but at an upstream juncture. This guide provides a comprehensive comparison of the clinical trial data for ACL inhibitors, with a primary focus on the most clinically advanced agent, bempedoic acid. The information is intended to support research, scientific evaluation, and drug development efforts in this area.

# Mechanism of Action: The Dual Role of ACL Inhibition

Bempedoic acid is a prodrug that undergoes activation in the liver to its active form, bempedoic acid-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2] This liver-specific activation is a key differentiator from statins, as ACSVL1 is not present in skeletal muscle, potentially reducing the risk of muscle-related side effects.

Once activated, bempedoic acid-CoA inhibits ATP-citrate lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA.[3] This reduction in intracellular acetyl-CoA has two main consequences:

• Inhibition of Cholesterol Synthesis: The decrease in a key precursor for cholesterol production leads to an upregulation of low-density lipoprotein (LDL) receptors on







hepatocytes, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3]

 Activation of AMP-Activated Protein Kinase (AMPK): Bempedoic acid has also been shown to activate AMPK, a key regulator of cellular energy metabolism.[4] This activation can contribute to the reduction of lipid synthesis and inflammation.

The following diagram illustrates the signaling pathway of bempedoic acid:





Click to download full resolution via product page

Signaling Pathway of Bempedoic Acid



Check Availability & Pricing

## **Clinical Trial Data: The CLEAR Program**

The clinical development of bempedoic acid has been anchored by the Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen (CLEAR) program. This series of Phase 3 trials has evaluated the efficacy and safety of bempedoic acid across various patient populations.

### **Efficacy Data**

The primary efficacy endpoint in most of these trials was the percent change in LDL-C from baseline. The following table summarizes the key efficacy findings from the CLEAR trials.



| Trial Name<br>(NCT<br>Number)             | Patient<br>Population                                      | Treatment                                        | Placebo-<br>Corrected<br>LDL-C<br>Reduction     | Key<br>Cardiovasc<br>ular<br>Outcomes                      | Citation(s) |
|-------------------------------------------|------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------|------------------------------------------------------------|-------------|
| CLEAR<br>Outcomes<br>(NCT029934<br>06)    | Statin- intolerant patients at high cardiovascula r risk   | Bempedoic<br>acid 180 mg<br>daily                | 21.1% at 6<br>months                            | reduction in major adverse cardiovascula r events (MACE-4) | [2]         |
| CLEAR<br>Wisdom<br>(NCT029911<br>18)      | Patients with ASCVD or HeFH on maximally tolerated statins | Bempedoic<br>acid 180 mg<br>daily                | 17.4% at 12<br>weeks                            | -                                                          | [5][6]      |
| CLEAR<br>Serenity<br>(NCT029881<br>15)    | Statin-<br>intolerant<br>patients                          | Bempedoic<br>acid 180 mg<br>daily                | 21.4% at 12<br>weeks                            | -                                                          | [7][8][9]   |
| CLEAR<br>Tranquility<br>(NCT030010<br>76) | Statin-<br>intolerant<br>patients on<br>ezetimibe          | Bempedoic<br>acid 180 mg<br>daily +<br>ezetimibe | 28.5%<br>(added to<br>ezetimibe) at<br>12 weeks | -                                                          | [10][11]    |

## **Safety and Tolerability**

Bempedoic acid has been generally well-tolerated in clinical trials. The most common adverse events are summarized in the table below, based on data from the CLEAR Outcomes trial.



| Adverse Event                 | Bempedoic Acid<br>(%)    | Placebo (%) | Citation(s) |
|-------------------------------|--------------------------|-------------|-------------|
| Gout                          | 3.1                      | 2.1         | [2]         |
| Cholelithiasis                | 2.2                      | 1.2         | [2]         |
| Increased Serum Creatinine    | Small increases observed | -           |             |
| Increased Uric Acid           | Small increases observed | -           |             |
| Increased Hepatic<br>Enzymes  | Small increases observed | -           |             |
| Muscle-related adverse events | 15.0                     | 15.4        | [2]         |

## **Experimental Protocols**

The CLEAR trials followed a generally similar design, as outlined in the workflow diagram below.



#### Generalized Experimental Workflow of CLEAR Trials



Click to download full resolution via product page

Generalized Experimental Workflow of CLEAR Trials



# **Key Inclusion and Exclusion Criteria from the CLEAR Outcomes Trial (NCT02993406)**

- Inclusion Criteria:
  - Age 18-85 years.
  - History of, or at high risk for, cardiovascular disease.
  - Documented intolerance to at least two statins.[12]
  - Fasting LDL-C ≥100 mg/dL.
- Exclusion Criteria:
  - Fasting triglycerides >500 mg/dL.
  - Recent major cardiovascular event (within 3 months).
  - Severe heart failure.
  - Uncontrolled hypertension or diabetes.

### **Comparison with Other ACL Inhibitors**

While bempedoic acid is the only ACL inhibitor approved for clinical use, other compounds have been investigated. However, there is a lack of significant clinical trial data for these other agents, making a direct comparison of clinical efficacy and safety with bempedoic acid not feasible at this time. Research into other ACL inhibitors is ongoing, and future studies may provide data for such comparisons.

#### Conclusion

Bempedoic acid, a first-in-class ACL inhibitor, has demonstrated statistically significant reductions in LDL-C in a range of patients, including those who are statin-intolerant. The CLEAR Outcomes trial has further established its role in reducing the risk of major adverse cardiovascular events. Its liver-specific mechanism of action and generally favorable safety



profile make it a valuable addition to the armamentarium of lipid-lowering therapies. Further research and long-term data will continue to refine its clinical positioning.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Bempedoic acid Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 4. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CLEAR Serenity Trial: More Clarity for the Future of Bempedoic Acid in Patients Unable to Take Statins? PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Efficacy and safety of bempedoic acid added to ezetimibe in statin-intolerant patients with hypercholesterolemia: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Review of Clinical Trials on ATP-Citrate Lyase (ACL) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139399#review-of-clinical-trials-on-acl-inhibitors]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com